molecular formula C35H42FNO8 B1662750 Triamcinolone benetonide CAS No. 31002-79-6

Triamcinolone benetonide

Cat. No.: B1662750
CAS No.: 31002-79-6
M. Wt: 623.7 g/mol
InChI Key: GUYPYYARYIIWJZ-CYEPYHPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Triamcinolone benetonide is a synthetic glucocorticoid corticosteroid . Its primary targets are the glucocorticoid receptors, which play a crucial role in regulating the immune response and inflammation .

Mode of Action

This compound interacts with its targets by binding to the glucocorticoid receptors. This binding inhibits phospholipase A2 on cell membranes, preventing the breakdown of lysosomal membranes of leukocytes, which in turn prevent the formation of arachidonic acid . This leads to a decrease in the expression of cyclooxygenase and lipoxygenase, inhibiting the synthesis of prostaglandins and leukotrienes .

Biochemical Pathways

The binding of this compound to the glucocorticoid receptors affects several biochemical pathways. It inhibits the formation, release, and activity of endogenous chemical mediators of inflammation (kinins, histamine, liposomal enzymes, prostaglandins) through the induction of phospholipase A2 inhibitory proteins (lipocortins) and sequential inhibition of the release of arachidonic acid .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of over 90% . It is metabolized in the liver and excreted in urine (75%) and feces (25%) . The onset of action can be from two hours up to one or two days after application, and the drug can act much longer than its elimination half-life would suggest .

Result of Action

The result of this compound’s action is a decrease in inflammation and immune system activity . This makes it effective in treating various inflammatory conditions in the body, from allergic rhinitis to acute exacerbations of multiple sclerosis . It can also be used as a one-time adjunct treatment of osteoarthritic knee pain .

Biochemical Analysis

Biochemical Properties

Triamcinolone Benetonide interacts with various enzymes and proteins in the body. It binds to the glucocorticoid receptor, a type of nuclear receptor, which then translocates into the nucleus and binds to glucocorticoid response elements in the DNA, leading to changes in gene expression .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can suppress the immune response by reducing the activity of the immune system, thereby reducing inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the glucocorticoid receptor, leading to a conformational change that allows it to translocate into the nucleus and bind to specific DNA sequences, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It is stable under normal conditions, but can degrade over time. Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it can reduce inflammation and immune response, while at high doses, it can cause side effects such as immune suppression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. For instance, it can affect the metabolism of carbohydrates, proteins, and lipids .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can bind to transporters or binding proteins, and can affect its localization or accumulation. For instance, it can be transported into the nucleus where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it binds to the glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it can bind to specific DNA sequences and affect gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triamcinolone benetonide is synthesized through a series of chemical reactions involving triamcinolone acetonide and benzoyl-β-aminoisobutyrate. The synthesis typically involves the esterification of triamcinolone acetonide with N-benzoyl-2-methyl-β-alanine .

Industrial Production Methods

Industrial production of this compound involves the use of various solvents and reagents to ensure the purity and stability of the compound. The process includes steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Triamcinolone benetonide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Properties

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3-benzamido-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42FNO8/c1-20(18-37-29(41)21-9-7-6-8-10-21)30(42)43-19-27(40)35-28(44-31(2,3)45-35)16-25-24-12-11-22-15-23(38)13-14-32(22,4)34(24,36)26(39)17-33(25,35)5/h6-10,13-15,20,24-26,28,39H,11-12,16-19H2,1-5H3,(H,37,41)/t20?,24-,25-,26-,28+,32-,33-,34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYPYYARYIIWJZ-CYEPYHPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1)C(=O)OCC(=O)C23C(CC4C2(CC(C5(C4CCC6=CC(=O)C=CC65C)F)O)C)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)C1=CC=CC=C1)C(=O)OCC(=O)[C@@]23[C@@H](C[C@@H]4[C@@]2(C[C@@H]([C@]5([C@H]4CCC6=CC(=O)C=C[C@@]65C)F)O)C)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42FNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601026586
Record name Triamcinolone benetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

623.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31002-79-6
Record name Triamcinolone benetonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31002-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triamcinolone benetonide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031002796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triamcinolone benetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triamcinolone benetonide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.829
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIAMCINOLONE BENETONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DXL8A82MI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triamcinolone benetonide
Reactant of Route 2
Reactant of Route 2
Triamcinolone benetonide
Reactant of Route 3
Reactant of Route 3
Triamcinolone benetonide
Reactant of Route 4
Reactant of Route 4
Triamcinolone benetonide
Reactant of Route 5
Reactant of Route 5
Triamcinolone benetonide
Reactant of Route 6
Triamcinolone benetonide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.